molecular formula C15H16O3 B6379793 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261920-09-5

5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379793
CAS RN: 1261920-09-5
M. Wt: 244.28 g/mol
InChI Key: NQKHQDSPMFSJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% (5-MMP-2MP) is a phenolic compound which has been studied for its potential applications in scientific research. It is a highly reactive compound that can be used in a variety of synthesis methods, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and antifungal properties, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as an insecticide, as well as for its potential use in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing the oxidation of other molecules. It is also believed to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, it is believed to have antifungal effects by inhibiting the growth of fungi.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antifungal properties. It has also been found to have antibacterial, antiviral, and antiparasitic effects. Additionally, it has been found to have cytotoxic and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has both advantages and limitations. One advantage is that it is a highly reactive compound and can be used in a variety of synthesis methods. Additionally, it has a variety of biochemical and physiological effects that can be studied in laboratory experiments. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood, and that further research is needed to fully understand its potential applications.

Future Directions

As 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has a variety of biochemical and physiological effects, there are a number of potential future directions for further research. These include the study of its potential therapeutic applications in the treatment of various diseases, as well as its potential use as an insecticide. Additionally, further research could be conducted to better understand its exact mechanism of action and to identify potential new synthesis methods. Finally, further research could be conducted to explore the potential uses of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in other areas, such as drug delivery and nanotechnology.

Synthesis Methods

5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ullmann condensation, and the Biginelli reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Ullmann condensation involves the reaction of an aryl halide with an organometallic reagent to form an aromatic compound. The Biginelli reaction is a three-component reaction involving an aldehyde, an acid, and an ethyl acetoacetate to form a pyrimidine. All of these methods can be used to synthesize 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%.

properties

IUPAC Name

2-methoxy-5-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-8-11(4-6-14(10)17-2)12-5-7-15(18-3)13(16)9-12/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKHQDSPMFSJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685564
Record name 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol

CAS RN

1261920-09-5
Record name 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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